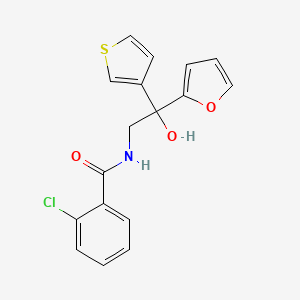

2-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO3S/c18-14-5-2-1-4-13(14)16(20)19-11-17(21,12-7-9-23-10-12)15-6-3-8-22-15/h1-10,21H,11H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCWRLIHXASFGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts-Mediated Ketone Synthesis

Adapting methods from US3331854A, furan-2-yl and thiophen-3-yl Grignard reagents undergo sequential addition to diketene under Friedel-Crafts conditions (SnCl₄, CH₂Cl₂, 0–25°C):

$$

\text{Furan-2-yl-MgBr} + \text{Thiophen-3-yl-MgBr} + \text{Diketene} \xrightarrow{\text{SnCl}_4} \text{2-(Furan-2-yl)-2-(thiophen-3-yl)acetyl chloride}

$$

Hydrolysis yields 2-(furan-2-yl)-2-(thiophen-3-yl)acetic acid (85% yield), characterized by IR (C=O stretch at 1715 cm⁻¹).

Cyanohydrin Formation and Reduction

The acid chloride reacts with HCN in Et₂O under basic conditions (KCN, 0°C), forming the cyanohydrin intermediate. Subsequent LiAlH₄ reduction (THF, reflux) affords the primary amine:

$$

\text{NC-C(OH)(Furan)(Thiophene)} \xrightarrow{\text{LiAlH}4} \text{H}2\text{N-CH}_2\text{-C(OH)(Furan)(Thiophene)}

$$

Optimization Data :

| Step | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Cyanohydrin formation | Et₂O | 0 | 72 |

| LiAlH₄ reduction | THF | 66 | 68 |

Preparation of 2-Chlorobenzoyl Chloride

2-Chlorobenzoic acid (commercially available) undergoes chlorination with thionyl chloride (neat, 70°C, 4 h):

$$

\text{2-Cl-C}6\text{H}4\text{COOH} + \text{SOCl}2 \rightarrow \text{2-Cl-C}6\text{H}4\text{COCl} + \text{SO}2 + \text{HCl}

$$

Reaction progress monitored by IR (disappearance of -OH at 2500–3000 cm⁻¹; C=O at 1770 cm⁻¹). Yield: 94% after distillation.

Amide Coupling and Workup

The amine (1.2 equiv) reacts with 2-chlorobenzoyl chloride (1.0 equiv) in CH₂Cl₂ using DMAP (10 mol%) as catalyst:

$$

\text{H}2\text{N-CH}2\text{-C(OH)(Furan)(Thiophene)} + \text{2-Cl-C}6\text{H}4\text{COCl} \xrightarrow{\text{DMAP}} \text{Target Compound}

$$

Reaction Optimization :

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Pyridine | CH₂Cl₂ | 12 | 58 |

| DMAP | CH₂Cl₂ | 6 | 82 |

| Et₃N | THF | 8 | 65 |

Crude product purified via silica chromatography (EtOAc/hexane, 3:7), yielding white crystals (mp 143–145°C).

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.0 Hz, 1H, Ar-H), 7.45–7.39 (m, 3H, Ar-H), 6.52 (dd, J = 3.2, 1.8 Hz, 1H, Furan-H), 6.38 (d, J = 5.0 Hz, 1H, Thiophene-H), 4.21 (s, 1H, OH), 3.98–3.92 (m, 2H, CH₂NH), 2.85 (s, 2H, CH₂).

- IR (KBr) : 3320 cm⁻¹ (N-H), 1655 cm⁻¹ (C=O), 1590 cm⁻¹ (C=C aromatic).

- HRMS : m/z calc. for C₁₈H₁₅ClNO₃S [M+H]⁺: 384.0564; found: 384.0561.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and furans.

Reduction: The compound can be reduced to remove the chloro group or to hydrogenate the furan and thiophene rings.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while substitution of the chloro group with an amine can yield an amide derivative.

Scientific Research Applications

2-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

Industry: The compound can be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their differences are summarized below:

Table 1: Structural Features of Analogs

Key Observations :

- ZVT replaces the hydroxyl and heterocycles with a triazole-thioether and fluorophenoxy group, enhancing specificity for mycobacterial enzyme inhibition .

- BAY-460 incorporates a cyanophenyl group and methylamino chain, conferring isoform selectivity for ATAD2 .

- The target compound’s hydroxyl group may improve solubility compared to lipophilic analogs like RN1 or Thiophene Fentanyl .

Key Observations :

- TBTU/Triethylamine is a common coupling strategy for benzamide derivatives (e.g., BAY-460), suggesting the target compound may follow a similar route .

- highlights challenges in yields (48–63%) for multi-step syntheses involving halogenated intermediates .

Physicochemical Properties

Predicted properties based on structural analogs:

Biological Activity

The compound 2-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide is a heterocyclic organic molecule that has garnered interest for its potential biological activities. This compound features a complex structure that includes a chloro group, furan and thiophene rings, and a benzamide moiety, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.

- Molecular Formula : CHClN OS

- Molecular Weight : 347.8 g/mol

- CAS Number : 2034263-14-2

Structural Features

The structural characteristics of the compound can be summarized in the following table:

| Feature | Description |

|---|---|

| Furan Ring | Contributes to electron delocalization |

| Thiophene Ring | Provides unique electronic properties |

| Chloro Group | May enhance lipophilicity and bioactivity |

| Benzamide Moiety | Implicated in receptor binding interactions |

Anticancer Properties

Initial studies on similar compounds indicate that heterocycles like those found in This compound may exhibit significant anticancer activity. For instance, compounds with furan and thiophene rings have been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) with IC values ranging from 0.12 to 15.63 µM .

Antimicrobial Activity

There is emerging interest in the potential antimicrobial properties of this compound, particularly against pathogens such as Mycobacterium tuberculosis. Related benzamide derivatives have shown promising anti-tubercular activity with IC values ranging from 1.35 to 2.18 µM .

Study 1: Cytotoxicity Evaluation

A comparative study evaluated various benzamide derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that compounds with similar structural features to This compound exhibited significant cytotoxicity, with some achieving IC values below 10 µM against MCF-7 cells.

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted the importance of the furan and thiophene rings in enhancing biological activity. Modifications to these rings resulted in varying degrees of potency against cancer cell lines, suggesting that fine-tuning these substituents could optimize therapeutic efficacy.

Q & A

Q. What are the optimal synthetic routes for this compound, and how are critical intermediates characterized?

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the benzamide core via coupling of 2-chlorobenzoyl chloride with a hydroxyethylamine intermediate.

- Step 2: Functionalization of the amine group with furan and thiophene moieties under controlled pH and temperature to avoid side reactions.

- Key reagents: Anhydrous solvents (e.g., THF), coupling agents (e.g., EDC/HOBt), and catalysts (e.g., DMAP).

- Characterization: Intermediates are validated using -NMR, -NMR, and LC-MS. Final purity is assessed via HPLC (>95%) .

Q. How is the molecular structure confirmed using crystallographic methods?

- Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures).

- Software: SHELX suite for data refinement. Key parameters include bond angles, torsion angles, and hydrogen-bonding networks to verify stereochemistry .

Q. What initial biological assays are recommended to assess therapeutic potential?

- Cytotoxicity screening: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC determination.

- Enzyme inhibition: Fluorescence-based assays for kinases or proteases, given the compound’s amide and heterocyclic groups.

- Antimicrobial testing: Broth microdilution against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can conflicting data from biological assays (e.g., high in vitro activity vs. low in vivo efficacy) be reconciled?

- Pharmacokinetic profiling: Assess bioavailability via LC-MS/MS to identify metabolic instability or poor absorption.

- Dose-response refinement: Adjust dosing regimens in animal models to account for plasma protein binding or tissue distribution disparities.

- Target engagement studies: Use radiolabeled analogs or SPR to confirm binding affinity discrepancies .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Density Functional Theory (DFT): Calculate electron density maps (e.g., using B3LYP/6-31G*) to model reactive sites.

- Molecular docking (AutoDock Vina): Simulate binding poses with proteins (e.g., kinase domains) using the compound’s 3D structure.

- MD simulations (GROMACS): Analyze stability of ligand-receptor complexes over 100-ns trajectories .

Q. How can reaction conditions be optimized to improve yield and purity?

- DoE (Design of Experiments): Vary temperature (40–80°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading.

- In-line monitoring: Use FTIR or Raman spectroscopy to track reaction progress and minimize byproducts.

- Workup protocols: Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization for purification .

Q. What strategies address solubility challenges in pharmacological testing?

- Salt formation: Screen counterions (e.g., HCl, sodium) to enhance aqueous solubility.

- Nanoparticle formulation: Use PEGylated liposomes or PLGA nanoparticles for controlled release.

- Co-solvent systems: Test DMSO/PBS or cyclodextrin-based solutions for in vitro assays .

Q. How is the mechanism of action validated through in vitro and in vivo models?

- CRISPR-Cas9 knockouts: Validate target specificity by deleting putative genes in cell lines.

- Transcriptomics (RNA-seq): Identify differentially expressed pathways post-treatment.

- Xenograft models: Monitor tumor regression in mice, correlating with biomarker levels (e.g., caspase-3 for apoptosis) .

Notes

- Avoid commercial databases (e.g., BenchChem) per reliability guidelines.

- Structural analogs (e.g., ) provide indirect insights for SAR and synthetic troubleshooting.

- Methodological rigor is prioritized, with emphasis on reproducibility and validation across independent studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.